molecular formula C6H7ClN2S B068859 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride CAS No. 172349-10-9

5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride

Cat. No. B068859
M. Wt: 174.65 g/mol
InChI Key: ORXSASOZUVSWPV-UHFFFAOYSA-N
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Description

Synthesis Analysis 5-(Aminomethyl)thiophene-2-carbonitrile derivatives are synthesized via various methods, including the Gewald synthesis technique, which involves starting materials like ketones, malononitrile, a mild base, and sulfur powder. The intermediate product from this method is further treated to obtain novel compounds with potential pharmacological activities (Puthran et al., 2019). Another approach includes the reaction of malononitrile dimer with hydrazine, leading to derivatives that exhibit smooth reactions with chloroacetyl chloride to form hybrid molecules (Dotsenko et al., 2020).

Molecular Structure Analysis The molecular structure of thiophene derivatives, such as 2-amino-4-(2-naphthyl)­thiophene-3-carbo­nitrile, reveals that the naphthalene and thiophene groups are nearly perpendicular to one another, indicating complex molecular conformations. These structures are studied using NMR and single-crystal X-ray diffraction techniques (Çoruh et al., 2005).

Chemical Reactions and Properties The chemical reactions involving 5-(Aminomethyl)thiophene-2-carbonitrile derivatives include solid-solid phase transformations, where controlled crystallization and milling can influence the transformation rates. Ethanol vapor annealing is also utilized to manipulate the transformation, highlighting the compound's reactivity and stability under different conditions (Li et al., 2007).

Physical Properties Analysis Thiophene derivatives display unique physical properties, including conformational polymorphism, which is the ability to exist in multiple forms based on their molecular structure. These properties are essential for understanding the compound's stability, solubility, and potential applications in materials science and pharmaceuticals (He et al., 2001).

Chemical Properties Analysis Thiophene derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, ability to undergo cycloaddition reactions, and potential as antimicrobial agents. These chemical properties are pivotal for developing novel compounds with targeted biological activities and for the synthesis of materials with specific functionalities (Krayushkin et al., 1988).

Scientific Research Applications

  • Electrochromic Properties of Polymer and Copolymer Films :

    • A study by Abaci, Ustalar, Yılmaz, & Guney (2016) synthesized new thiophene–furan–thiophene type monomers and investigated the electrochemical, spectroelectrochemical, and morphological properties of their polymer and copolymer films. These films displayed distinct electrochromic properties and are considered candidates for electronic chromic device (ECD) applications.
  • Antimicrobial Activity of Novel Schiff Bases :

    • Puthran et al. (2019) conducted a study where 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was used to synthesize novel Schiff bases. These bases were screened for their in vitro antimicrobial activity, with several showing excellent activity compared to other derivatives (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).
  • Solid-State NMR and Electronic Structure Calculations in Pharmaceutical Solids :

    • Smith, Xu, & Raftery (2006) analyzed the molecular structure of three polymorphic forms of a related compound, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, using solid-state NMR and molecular modeling. This study highlights the application of solid-state NMR in determining molecular structures in pharmaceuticals (Smith, Xu, & Raftery, 2006).
  • Thermochemistry and Conformational Polymorphism in Crystal Systems :

  • Synthesis and Application in Organic Chemistry :

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301, and the precautionary statements include P301 + P310 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

5-(aminomethyl)thiophene-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S.ClH/c7-3-5-1-2-6(4-8)9-5;/h1-2H,3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXSASOZUVSWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C#N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619088
Record name 5-(Aminomethyl)thiophene-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride

CAS RN

172349-10-9
Record name 2-Thiophenecarbonitrile, 5-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172349-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)thiophene-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(aminomethyl)thiophene-2-carbonitrile hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Lee, CW Park, WH Jung, HD Park… - Journal of medicinal …, 2003 - ACS Publications
Thrombin, a crucial enzyme in the blood coagulation, has been a target for antithrombotic therapy. Orally active thrombin inhibitors would provide effective and safe prophylaxis for …
Number of citations: 51 pubs.acs.org

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